CBT-1 -

CBT-1

Catalog Number: EVT-1536249
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CBT is a MDR modulator, is also a naturally-occurring, orally bioavailable bisbenzylisoquinoline plant alkaloid with potential chemosensitization activity. MDR modulator CBT-1 binds to and inhibits the MDR efflux pump P-glycoprotein (P-gp), which may inhibit the efflux of various chemotherapeutic agents from tumor cells and reverse P-gp-mediated tumor cell MDR. P-gp is a transmembrane ATP-binding cassette (ABC) transporter and is overexpressed by some multidrug resistant tumors.
Source and Classification

Cognitive Behavioral Therapy for Insomnia is classified as a psychological intervention within the broader category of cognitive behavioral therapies. It is specifically tailored to address insomnia, which affects a significant portion of the population. CBT-1 has been shown to be effective in clinical settings, often preferred over pharmacological treatments due to its long-term benefits and lower risk of side effects .

Synthesis Analysis

Methods of Synthesis

CBT-1 synthesis involves a comprehensive approach that combines various techniques from cognitive behavioral therapy. The methods include:

  • Cognitive Restructuring: Identifying and challenging negative thoughts about sleep.
  • Behavioral Interventions: Incorporating sleep hygiene practices and stimulus control techniques.
  • Sleep Restriction: Limiting time spent in bed to increase sleep efficiency.

Technical details reveal that these methods are often delivered through face-to-face sessions, online platforms, or self-help materials, making CBT-1 accessible to a broader audience .

Molecular Structure Analysis

While CBT-1 itself does not have a molecular structure as it is a therapeutic approach rather than a chemical compound, it can be analyzed in terms of its components:

  • Cognitive Techniques: Focus on modifying dysfunctional beliefs about sleep.
  • Behavioral Techniques: Emphasize changing habits that negatively impact sleep.

The "structure" of CBT-1 can be visualized as an integrated framework combining these cognitive and behavioral elements to create a cohesive treatment plan .

Mechanism of Action

The mechanism of action for CBT-1 involves several interconnected processes:

  1. Cognitive Restructuring: Patients learn to identify and modify negative thought patterns regarding sleep.
  2. Behavioral Activation: Encouraging regular sleep schedules and reducing time spent awake in bed.
  3. Relaxation Techniques: Incorporating mindfulness or relaxation exercises to decrease anxiety related to sleep.
Physical and Chemical Properties Analysis
  • Efficacy: Demonstrated through randomized controlled trials showing significant reductions in insomnia severity.
  • Acceptability: High levels of patient satisfaction reported across different delivery formats (in-person, online) indicate its favorable reception among users .
Applications

CBT-1 has numerous applications in the field of mental health:

  • Clinical Settings: Used by psychologists and therapists to treat chronic insomnia.
  • Digital Platforms: Increasingly available through apps and online courses, making it accessible for self-guided treatment.
  • Research Studies: Ongoing investigations into optimizing delivery methods and understanding long-term outcomes associated with CBT-1.
Introduction to Cognitive Behavioral Therapy for Insomnia (CBT-I)

Cognitive Behavioral Therapy for Insomnia (CBT-I) represents the gold-standard non-pharmacological intervention for chronic insomnia, distinguished by its multi-component approach targeting the maladaptive thoughts and behaviors that perpetuate sleep disturbances. Unlike hypnotic medications that temporarily mask symptoms, CBT-I addresses the underlying mechanisms of chronic insomnia through structured, evidence-based techniques designed to recalibrate the sleep-wake cycle and modify cognitive processes. This therapeutic modality has garnered endorsement from major medical organizations, including the American College of Physicians and the American Academy of Sleep Medicine, as the first-line treatment for chronic insomnia due to its durable efficacy and absence of pharmacological side effects [4] [7]. The treatment typically spans 6-8 sessions and integrates physiological, cognitive, and behavioral principles to restore natural sleep architecture [1] [2].

Historical Evolution of CBT-I

CBT-I emerged from the convergence of behavioral psychology and sleep science research during the late 20th century. The foundational framework was established in 1987 with Spielman's 3P behavioral model, which conceptualized insomnia through three temporal dimensions:

  • Predisposing factors (genetic, physiological, or psychological vulnerabilities)
  • Precipitating factors (stressful life events triggering acute insomnia)
  • Perpetuating factors (maladaptive coping behaviors that transform acute sleep difficulties into chronic insomnia) [4] [5].

This model provided the theoretical basis for targeting perpetuating factors—such as excessive time in bed or sleep-related anxiety—as the primary focus of therapeutic intervention. The 1970s witnessed pivotal developments with Bootzin's Stimulus Control Therapy, which applied classical conditioning principles to strengthen the bed-sleep association [5] [9]. Concurrently, Sleep Restriction Therapy was developed by Spielman to address sleep efficiency through systematic time-in-bed titration [1]. The integration of cognitive therapy components in the 1990s, notably through Morin and Espie's work, addressed dysfunctional sleep beliefs, completing the core structure of modern CBT-I [5]. The 2000s solidified evidence for CBT-I's superiority over pharmacotherapy in long-term outcomes, culminating in its designation as first-line treatment by major medical bodies [4] [7].

Table 1: Historical Milestones in CBT-I Development

Time PeriodKey AdvancementPrimary Contributors
1970sStimulus Control TheoryBootzin
19873P Behavioral ModelSpielman et al.
1990sIntegration of Cognitive ComponentsMorin, Espie
2000sRecognition as First-Line TreatmentAASM, ACP
2010s-PresentDigital Delivery Platforms (dCBT-I)Multiple Institutions

Definition and Diagnostic Criteria for Insomnia

Chronic insomnia disorder is formally defined by both the International Classification of Sleep Disorders (ICSD-3) and the Diagnostic and Statistical Manual of Mental Disorders (DSM-5) as persistent difficulty in sleep initiation, maintenance, or early morning awakenings occurring at least three nights per week for three months or longer, despite adequate opportunity for sleep [8] [10]. Crucially, these disturbances must cause clinically significant daytime impairment in social, occupational, or behavioral functioning, which may manifest as fatigue, cognitive deficits (impaired attention or memory), mood disturbances, or reduced motivation [6] [10].

The diagnostic process requires comprehensive assessment to differentiate primary insomnia from comorbid presentations. Key evaluation tools include:

  • Sleep diaries: Prospective 1-2 week recordings of sleep parameters (sleep latency, wake after sleep onset, total sleep time)
  • Insomnia Severity Index (ISI): Validated 7-item questionnaire quantifying subjective insomnia severity
  • Dysfunctional Beliefs and Attitudes About Sleep Scale (DBAS): Assessment of maladaptive sleep cognitions [10].

Notably, the ICSD-3 eliminated the distinction between primary and secondary insomnia, recognizing that comorbid medical or psychiatric conditions do not negate the need for direct insomnia treatment due to its independent maintenance mechanisms [10]. Polysomnography is reserved for cases suggesting comorbid sleep disorders like sleep apnea or periodic limb movement disorder [10].

Table 2: Diagnostic Criteria Comparison

ParameterICSD-3DSM-5
Symptom Frequency≥3 nights/week≥3 nights/week
Duration≥3 months≥3 months
Core SymptomsSleep initiation, maintenance, or early awakening difficultiesSleep initiation, maintenance, or non-restorative sleep
Daytime Consequences RequiredYes (≥1 domain)Yes (≥1 domain)
Exclusionary CriteriaInadequate sleep opportunity, other sleep disordersSubstance-induced, other mental/medical disorders

Epidemiological Significance of Insomnia as a Public Health Concern

Insomnia constitutes a pervasive public health burden, with 10% of adults meeting diagnostic criteria for chronic insomnia disorder and an additional 20-30% reporting transient or subthreshold symptoms [3] [7]. The economic impact is staggering, with U.S. costs exceeding $100 billion annually in healthcare utilization, absenteeism, and productivity losses [10]. Vulnerable populations exhibit heightened prevalence:

  • Women experience 1.5-2 times higher rates than men, potentially linked to hormonal fluctuations and differential stress reactivity [8]
  • Older adults show increased vulnerability due to age-related circadian shifts and comorbidities [4]
  • University students demonstrate alarmingly high rates (61.3% in females with depression) linked to academic stressors [8]

The condition demonstrates chronicity, with 40% of cases persisting beyond five years without intervention [3]. Insomnia exerts bidirectional relationships with psychiatric and medical conditions:

  • Mental health: 83.3% of schizophrenia patients and 74.2% of males with eating disorders report comorbid insomnia [8]
  • Cardiometabolic disease: Strong associations with hypertension and diabetes mellitus [10]
  • Immune dysfunction: Increased susceptibility to infections and inflammatory disorders [7]

Table 3: Comorbidity Burden of Insomnia

Comorbid ConditionInsomnia PrevalenceRelative Risk vs. Healthy Controls
Major Depression61.3% (F), 55.2% (M)RR=2.49 (F), RR=3.15 (M)
Generalized Anxiety72.8% (F), 63.1% (M)RR=2.96 (F), RR=3.87 (M)
Fibromyalgia65.4% (F), 74.2% (M)RR=2.66 (F), RR=4.35 (M)
Chronic Fatigue Syndrome65.4% (F), 58.3% (M)RR=2.66 (F), RR=3.12 (M)

The societal burden is compounded by evidence that insomnia precedes depression onset in 40% of comorbid cases and doubles accident risk [7] [10]. These epidemiological patterns underscore insomnia not merely as a nocturnal symptom, but as a transdiagnostic public health imperative requiring population-level interventions alongside clinical management [3] [8].

Table 4: Economic and Functional Impact of Insomnia

Impact DomainFindingsSource References
Healthcare Costs80% increase post-diagnosis; $100B annual US burden [10]
Work ProductivityPresenteeism costs exceed absenteeism [3] [10]
Accident Risk2-fold increase in occupational/motor vehicle accidents [7]
Quality of LifeGreater QALY loss than arthritis or hypertension [10]

Glossary of Key Terms

  • CBT-I: Cognitive Behavioral Therapy for Insomnia
  • SRT: Sleep Restriction Therapy
  • SCT: Stimulus Control Therapy
  • 3P Model: Predisposing, Precipitating, Perpetuating factors model
  • ICSD-3: International Classification of Sleep Disorders, 3rd Edition
  • DSM-5: Diagnostic and Statistical Manual of Mental Disorders, 5th Edition
  • DBAS: Dysfunctional Beliefs and Attitudes about Sleep Scale
  • QALY: Quality-Adjusted Life Year

Properties

Product Name

CBT-1

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

CBT1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.